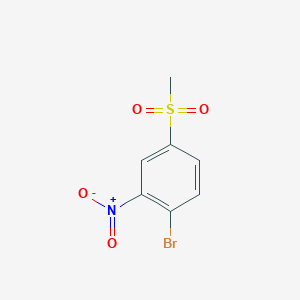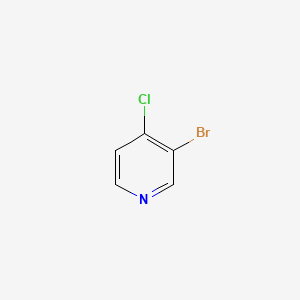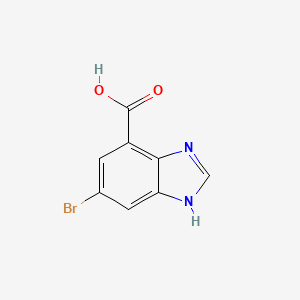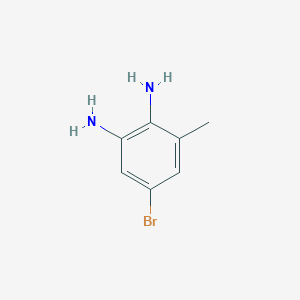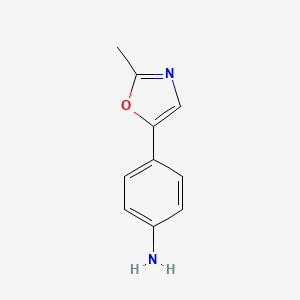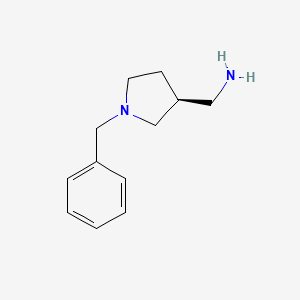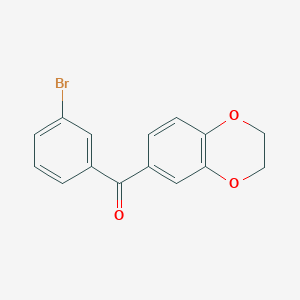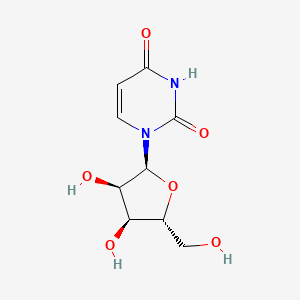
5-bromo-1-ethyl-1H-indole-2,3-dione
Vue d'ensemble
Description
“5-bromo-1-ethyl-1H-indole-2,3-dione” is a chemical compound that has been the subject of various research studies . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .
Synthesis Analysis
The synthesis of new 5-bromo-1H-indole-2,3-dione derivatives has been achieved using alkylation reactions under conditions of phase transfer catalysis. These are then subjected to cycloaddition reactions involving 1,3-dipoles .Molecular Structure Analysis
The molecular structure of 5-bromo-1-ethyl-1H-indole-2,3-dione is almost planar, with the non-H atoms having a mean deviation from planarity .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, including “5-bromo-1-ethyl-1H-indole-2,3-dione”, have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have demonstrated anti-inflammatory properties . This suggests that “5-bromo-1-ethyl-1H-indole-2,3-dione” could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . This suggests that “5-bromo-1-ethyl-1H-indole-2,3-dione” could potentially be used in cancer treatment.
Anti-HIV Activity
Indole derivatives have shown potential as anti-HIV agents . For instance, diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been reported as an anti-HIV-1 agent .
Antioxidant Activity
Indole derivatives have demonstrated antioxidant properties . This suggests that “5-bromo-1-ethyl-1H-indole-2,3-dione” could potentially be used as an antioxidant.
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties . This suggests that “5-bromo-1-ethyl-1H-indole-2,3-dione” could potentially be used in the treatment of microbial infections.
Antitubercular Activity
Indole derivatives have demonstrated antitubercular properties . This suggests that “5-bromo-1-ethyl-1H-indole-2,3-dione” could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have shown antidiabetic properties . This suggests that “5-bromo-1-ethyl-1H-indole-2,3-dione” could potentially be used in the treatment of diabetes.
Mécanisme D'action
Target of Action
They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been reported to exhibit a broad spectrum of biological activities, which suggests that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
5-bromo-1-ethylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-2-12-8-4-3-6(11)5-7(8)9(13)10(12)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVOCQYGIYOURF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364458 | |
| Record name | 5-bromo-1-ethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-ethyl-1H-indole-2,3-dione | |
CAS RN |
69736-76-1 | |
| Record name | 5-bromo-1-ethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



